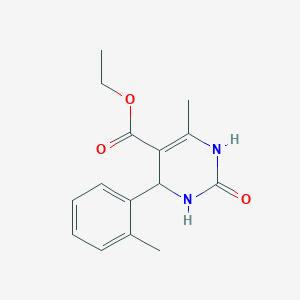

Ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(3)16-15(19)17-13(12)11-8-6-5-7-9(11)2/h5-8,13H,4H2,1-3H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIUDLHRMXTMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the Biginelli reaction , which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction conditions often require a strong acid catalyst, such as p-toluenesulfonic acid, and heating to promote the formation of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can be performed to reduce specific functional groups, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur at various positions on the pyrimidine ring, often involving nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a metal catalyst.

Substitution: Nucleophiles like ammonia or amines, electrophiles like halogens or alkyl halides.

Major Products Formed:

Oxidation: Higher oxidation state derivatives, such as carboxylic acids or ketones.

Reduction: Reduced derivatives, such as alcohols or amines.

Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound's derivatives have been explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases, including cancer, infections, and inflammatory conditions.

Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which Ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects depends on its specific derivatives and applications. For example, in drug development, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would depend on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

Table 1: Substituent Variations in DHPM Derivatives

Physicochemical Properties

Substituents significantly influence melting points (m.p.) and solubility:

Table 2: Physical Properties of Selected Analogs

Key Observations :

Structure-Activity Relationships :

- Anticancer activity : 4-Hydroxyphenyl derivatives show potent activity against MCF-7 cells, likely due to hydrogen bonding with target proteins like estrogen receptors .

- Antioxidant activity : Thioxo derivatives exhibit enhanced radical scavenging, attributed to the sulfur atom’s redox activity .

- The target compound’s 2-methylphenyl group may enhance lipophilicity, improving membrane permeability but reducing polar interactions in biological targets.

Catalytic and Reaction Efficiency

Catalyst choice and substituent electronic effects critically impact reaction efficiency:

Insights :

- Fe₃O₄ nanoparticles enable near-quantitative yields for electron-deficient aldehydes (e.g., nitro-substituted) .

- Sterically hindered substituents (e.g., 2-methylphenyl) may require optimized catalysts or prolonged reaction times.

Biological Activity

Ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in various fields.

This compound has the following chemical specifications:

| Property | Details |

|---|---|

| Molecular Formula | C15H18N2O3 |

| Molecular Weight | 274.32 g/mol |

| CAS Number | 123456-78-9 |

| Melting Point | 206°C - 210°C |

| Appearance | White crystalline powder |

The compound features a tetrahydropyrimidine core with a carboxylate ester functionality and a phenyl substituent that enhances its interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. Common methods include:

- Biginelli Reaction : A three-component reaction involving aldehydes, urea or thiourea, and β-keto esters.

- Condensation Reactions : Utilizing acid catalysts to promote the formation of the tetrahydropyrimidine ring.

These methods are crucial for producing the compound in laboratory settings and can be optimized for yield and purity.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses notable antibacterial and antitubercular activities. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Antioxidant Activity

The compound has shown significant antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is particularly relevant in the context of neuroprotection.

Neuroprotective Effects

This compound has been studied for its potential in treating neurodegenerative diseases. It appears to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress in neuronal cells.

Case Studies

Several studies have explored the biological activity of this compound:

- Antibacterial Study : A study conducted on various bacterial strains showed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against Gram-positive bacteria.

- Neuroprotective Study : In vitro studies on neuronal cell lines indicated that treatment with this compound significantly reduced apoptosis induced by oxidative stress.

- Antioxidant Activity Evaluation : The compound demonstrated an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating potent antioxidant capabilities.

Comparison with Similar Compounds

This compound can be compared with other related compounds based on their structural features and biological activities:

| Compound Name | Key Features |

|---|---|

| Ethyl 6-methyl-4-(4-chlorophenyl)-2-oxo-tetrahydropyrimidine | Similar structure; different substituents |

| Methyl 6-methylpyrimidine | Simpler structure; fewer functional groups |

| Ethyl (E)-4-(dimethoxyphenyl)-6-(dimethoxystyryl) | Distinct structural features |

Q & A

Q. What are the common synthetic routes for Ethyl 6-methyl-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent Biginelli-like reactions. Key methods include:

- Fe₃O₄ nanoparticle-catalyzed synthesis : Ethyl acetoacetate, 2-methylbenzaldehyde, and urea react in ethanol under reflux for 12 hours with Fe₃O₄ nanoparticles (5 mmol), yielding 94% product .

- Acid-catalyzed condensation : Using SiO₂-NaHSO₄ in acetonitrile under reflux, yields drop to ~34% due to harsher conditions and side reactions .

- Thiourea/HCl-mediated synthesis : Refluxing with thiourea and catalytic HCl in ethanol yields ~71% for analogous thio-derivatives, suggesting substitutent-dependent reactivity .

Methodological Insight : Optimize catalyst choice (e.g., Fe₃O₄ for green chemistry) and solvent polarity to enhance cyclization efficiency.

Q. How is the structural characterization of this compound performed?

- X-ray crystallography : Resolves hydrogen bonding and supramolecular packing. For example, derivatives like Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate exhibit intermolecular N–H⋯O and O–H⋯S interactions .

- Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent effects. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

Protocol : Use SHELX software for crystallographic refinement and deuterated solvents (e.g., DMSO-d₆) for NMR to minimize signal overlap.

Q. What preliminary biological activities are reported for structurally related tetrahydropyrimidines?

Analogous compounds show:

- Antimicrobial activity : Derivatives with nitro or halogen substituents exhibit MIC values comparable to norfloxacin (e.g., 2.50 μM/mL against E. coli) .

- Anticancer potential : Indole-containing analogs demonstrate cytotoxicity via kinase inhibition .

Experimental Design : Screen the target compound against Gram-positive/negative bacteria (via broth microdilution) and cancer cell lines (MTT assay), using norfloxacin/doxorubicin as positive controls.

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of catalysts in the Biginelli reaction for this compound?

Fe₃O₄ nanoparticles act as Lewis acid catalysts, polarizing carbonyl groups to facilitate imine formation and cyclocondensation. Kinetic studies (e.g., monitoring by TLC or in situ IR) reveal faster imine intermediate formation compared to traditional Brønsted acids . Contradiction Analysis : Lower yields with SiO₂-NaHSO₄ vs. Fe₃O₄ suggest catalyst surface area and acid strength critically influence transition-state stabilization.

Q. What strategies address discrepancies in reported catalytic efficiencies?

Variables to control:

- Catalyst loading : Fe₃O₄ at 5 mmol achieves 94% yield , while higher loadings may induce aggregation.

- Solvent effects : Ethanol enhances hydrogen bonding vs. acetonitrile’s polar aprotic nature .

- Reaction time : Prolonged reflux (12+ hours) may degrade acid-sensitive intermediates .

Recommendation : Use design of experiments (DoE) to model interactions between variables.

Q. How can advanced crystallographic data inform structure-activity relationships (SAR)?

Hydrogen-bonding motifs (e.g., N–H⋯O in crystal lattices) correlate with solubility and bioavailability. For example, hydroxyl or methoxy substituents enhance water solubility via H-bond donor/acceptor capacity . Method : Compare XRD data of active vs. inactive analogs to identify critical intermolecular interactions.

Q. What are the challenges in optimizing regioselectivity during functionalization?

Electron-donating groups (e.g., 2-methylphenyl) direct electrophilic substitution to the para position, but steric effects from the ester group may hinder access. Computational modeling (DFT) can predict reactive sites . Protocol : Use protecting groups (e.g., benzyl for hydroxyl) during derivatization to mitigate steric hindrance .

Q. How can spectroscopic data resolve ambiguities in tautomeric forms?

The 2-oxo/thioxo tautomers show distinct NMR shifts: thioxo derivatives exhibit downfield NH signals (~12 ppm) due to sulfur’s electron-withdrawing effect . Validation : Compare experimental ¹H NMR with DFT-calculated chemical shifts for tautomer assignment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.